(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate
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Overview
Description
(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in organic synthesis. The presence of both tert-butyl and methyl groups, along with the oxazolidine ring, contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazolidine-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation: Oxazolidine-3,4-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or sulfonated oxazolidine derivatives.
Scientific Research Applications
(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Catalysts: Due to its chiral nature, it is used in the development of chiral catalysts for asymmetric synthesis.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The oxazolidine ring can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The carboxylate groups can form coordination complexes with metal ions, further expanding its range of applications.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate: Unique due to its specific stereochemistry and functional groups.
(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxylate groups.
(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxamide: Similar structure but with amide groups instead of carboxylate groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which imparts distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSJJRXFHYGDSO-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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